molecular formula C21H22ClN3O3 B3009891 N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 896381-80-9

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B3009891
CAS No.: 896381-80-9
M. Wt: 399.88
InChI Key: ZSQGOJFMOMWESC-UHFFFAOYSA-N
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Description

Its structure features a hexanamide linker bridging a 2-chlorobenzyl group and a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGOJFMOMWESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the quinazolinone family, characterized by its unique bicyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 364.84 g/mol. The compound features a chlorobenzyl group and a hexanamide moiety attached to the quinazolinone core.

Structural Features

FeatureDescription
Molecular Formula C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3}
Molecular Weight 364.84 g/mol
Core Structure Quinazolinone (bicyclic structure)
Functional Groups Chlorobenzyl, dioxo, hexanamide

Antimicrobial Properties

Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro studies have demonstrated that this compound possesses effective inhibitory concentrations (IC50 values) against these pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The quinazolinone derivatives are also recognized for their anticancer properties. Studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance:

  • Topoisomerase II : Inhibition of this enzyme can lead to disruption in DNA replication in cancer cells.
  • Aromatase : This enzyme is crucial in estrogen biosynthesis; inhibition may be beneficial in treating hormone-dependent cancers.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potent antibacterial properties .

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells with an IC50 value of 15 µM and caused significant cell cycle arrest at the G0/G1 phase .

Study 3: Enzyme Inhibition Profile

Research conducted by Smith et al. highlighted the compound’s ability to inhibit topoisomerase II with an IC50 value of 25 µM. This inhibition was linked to reduced proliferation rates in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Modifications in Analogs

The following compounds share the quinazoline-dione core but differ in substituents and linker length, influencing their physicochemical and biological properties:

Compound Name Substituent (R-group) Linker Length Synthesis Yield Key Biological Findings
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide (Target Compound) 2-Chlorobenzyl C6 Not reported Hypothesized sEH inhibition
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl C6 22% No Hsp90α binding
N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide 5-Bromopyridin-3-yl C7 35% No Hsp90α binding; higher yield
N-(Benzo[d]thiazol-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide (Compound 8) Benzo[d]thiazol-6-yl C6 20% No Hsp90α binding
Key Observations:
  • Linker Length: A C6 linker is common among analogs, balancing flexibility and steric hindrance. Extending to C7 (e.g., heptanamide) marginally improved synthesis yield (35% vs.
Hsp90α Binding (SPR Assay)

This suggests the quinazoline-dione scaffold alone is insufficient for Hsp90α inhibition, necessitating structural diversification .

sEH Inhibition Potential

While direct data for the target compound is unavailable, analogs underwent sEH inhibition assays:

  • sEH Expression and Purification : Recombinant sEH was expressed in Sf9 cells and purified via benzylthioglucose affinity chromatography.
  • Activity Assay: Compounds were pre-incubated with sEH in Tris buffer, followed by fluorometric substrate addition.

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